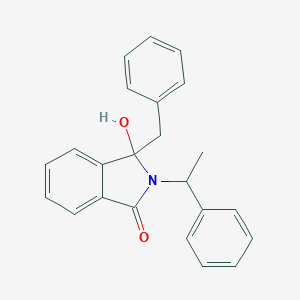![molecular formula C14H27N3O2 B231977 5-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 17190-87-3](/img/structure/B231977.png)
5-Methoxybicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxybicyclo[2.2.1]hept-2-ene, also known as MBO, is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. MBO is a colorless liquid that can be synthesized using various methods, including the Diels-Alder reaction.
Mecanismo De Acción
The mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to bind to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects
5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can bind to certain receptors, such as the serotonin 5-HT2A receptor. In vivo studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can affect behavior and cognition in animal models. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxybicyclo[2.2.1]hept-2-ene has several advantages for lab experiments, including its unique chemical structure and potential applications in the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene is also relatively easy to synthesize using the Diels-Alder reaction. However, the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene and its potential therapeutic applications.
Conclusion
In conclusion, 5-Methoxybicyclo[2.2.1]hept-2-ene is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. 5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction and has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to interact with various biological targets and has various biochemical and physiological effects. While the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action, there are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications.
Métodos De Síntesis
5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields 5-Methoxybicyclo[2.2.1]hept-2-ene as the major product. The synthesis of 5-Methoxybicyclo[2.2.1]hept-2-ene using the Diels-Alder reaction has been extensively studied and optimized, making it a reliable and efficient method for producing 5-Methoxybicyclo[2.2.1]hept-2-ene.
Aplicaciones Científicas De Investigación
5-Methoxybicyclo[2.2.1]hept-2-ene has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
17190-87-3 |
|---|---|
Fórmula molecular |
C14H27N3O2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
5-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
RCDOWRWNYHNLLA-UHFFFAOYSA-N |
SMILES |
COC1CC2CC1C=C2 |
SMILES canónico |
COC1CC2CC1C=C2 |
Otros números CAS |
17190-92-0 |
Sinónimos |
Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)




